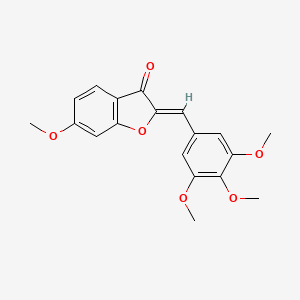

(Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

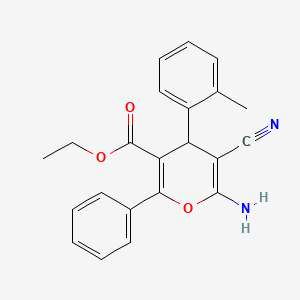

“(Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one” is a chemical compound with the molecular formula C26H24O7 . It has a molecular weight of 448.5 g/mol . The compound is also known by other names such as NPD2868 and AKOS002225093 .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a benzofuran core, which is a heterocyclic compound, and multiple methoxy (-OCH3) groups attached to the benzene rings . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4.9, indicating its lipophilicity, which can affect its absorption and distribution within the body . It has no hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a topological polar surface area of 72.4 Ų and a complexity of 666 .科学的研究の応用

Synthesis and Biological Activity

Compounds related to (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one have been synthesized for various scientific applications, particularly in the field of organic chemistry and medicinal research. For instance, derivatives of griseofulvin, a compound structurally related to (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, have shown moderate antitumor and antimicrobial activities (Xia et al., 2011). These findings suggest potential therapeutic applications for compounds within this chemical class.

Antioxidant Properties

Research on benzofuran derivatives, a class to which (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one belongs, has demonstrated notable antioxidant activities. A study on novel synthetic benzofuran compounds revealed their effectiveness in scavenging free radicals and reducing oxidative stress, suggesting their potential as antioxidant agents (Ezzatzadeh & Hossaini, 2018).

Chemical Synthesis and Methodology Development

Benzofuran derivatives have been a focus in synthetic organic chemistry due to their presence in various bioactive compounds. Studies have been conducted to develop new synthetic methodologies for creating benzofuran derivatives, enhancing the efficiency and accessibility of these compounds for further research and application (Johansson & Samuelsson, 1984). These methods contribute to the broader field of organic synthesis, providing valuable tools for the production of complex molecules.

作用機序

Target of Action

The compound, also known as (2Z)-6-methoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one, contains a trimethoxyphenyl (TMP) group . This TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The affected pathways and their downstream effects are diverse, ranging from anti-cancer effects to anti-fungal and anti-bacterial properties .

Pharmacokinetics

It’s worth noting that natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action are diverse due to the TMP group’s broad range of bioactivity effects . These effects include notable anti-cancer effects, promising anti-fungal and anti-bacterial properties, and potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

特性

IUPAC Name |

(2Z)-6-methoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-5-6-13-14(10-12)25-15(18(13)20)7-11-8-16(22-2)19(24-4)17(9-11)23-3/h5-10H,1-4H3/b15-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXLSBBBMDPMSE-CHHVJCJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)

![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)

![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)

![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)

![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

![1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2354605.png)

![Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354606.png)